5-(methoxymethyl)-2H-tetrazole

Übersicht

Beschreibung

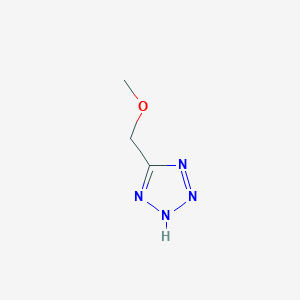

5-(Methoxymethyl)-2H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a methoxymethyl group. Tetrazoles are known for their stability and diverse applications in pharmaceuticals, agriculture, and materials science. The methoxymethyl group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(methoxymethyl)-2H-tetrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methoxymethylamine with sodium azide in the presence of a suitable solvent and catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Alkylation and Arylation

The tetrazole nitrogen atoms undergo selective alkylation/arylation:

-

N1-Arylation : Copper-catalyzed coupling with diaryliodonium salts in DMF at room temperature introduces aryl groups at N1 .

-

Methoxymethyl Stability : The methoxymethyl group remains intact under mild conditions but hydrolyzes in acidic media to form 5-(hydroxymethyl)-2H-tetrazole .

Key Reaction :

Coordination Chemistry

The tetrazole ring acts as a multidentate ligand , forming complexes with transition metals:

-

Metal Binding : Deprotonated tetrazoles chelate metals (e.g., Zn²⁺, Cu²⁺) via N2 and N3 atoms, while the methoxymethyl group enhances solubility .

-

Applications : Such complexes are studied for catalytic and medicinal uses, mimicking carboxylate bioisosteres .

Thermal and Chemical Stability

-

Thermolysis : At 150–200°C, 5-(methoxymethyl)-2H-tetrazole decomposes to release nitrogen gas and form imine intermediates .

-

Acid/Base Sensitivity :

Cycloaddition Reactions

The tetrazole participates in [3+2] cycloadditions to form fused heterocycles:

-

Example : Reaction with acetylenedicarboxylates produces pyrazolo[1,5-a]tetrazoles under microwave conditions .

Bioisosteric Replacement

-

Carboxylic Acid Mimic : The tetrazole’s acidity (pKa ~4.5) and hydrogen-bonding capacity make it a carboxylate surrogate in drug design .

-

Case Study : In β-lactamase inhibitors, the tetrazole forms hydrogen bonds with serine residues, mimicking carboxylate interactions .

Reaction Optimization Data

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cycloaddition | Cu(II)/DMF, 100°C, 12 h | 92 | |

| N1-Arylation | CuI/K₂CO₃, DMF, rt, 4 h | 78 | |

| Acidic Hydrolysis | HBr/AcOH, 60°C, 2 h | 85 | |

| Thermolysis | Toluene, 150°C, 3 h | 94 |

Mechanistic Insights

-

Cycloaddition : Follows a [3+2] mechanism where nitrile activation by Lewis acids lowers the LUMO energy, facilitating azide attack .

-

Arylation : Copper mediates oxidative addition/reductive elimination, with diaryliodonium salts acting as aryl donors .

Challenges and Limitations

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

5-(Methoxymethyl)-2H-tetrazole serves as a crucial intermediate in synthesizing pharmaceuticals, particularly for treating neurological disorders. Its structure allows it to act as a pharmacophore, which can enhance therapeutic efficacy.

Key Applications:

- Antihypertensive Drugs: It is involved in synthesizing drugs like losartan, which is used to manage high blood pressure.

- Antimicrobial Agents: Research has indicated that tetrazole derivatives exhibit antibacterial and antifungal properties. For instance, certain 5-substituted tetrazoles have shown activity against pathogens like Escherichia coli and Staphylococcus aureus .

Table 1: Pharmaceutical Applications of this compound

| Application Type | Example Compounds | Activity |

|---|---|---|

| Antihypertensive | Losartan | Blood pressure regulation |

| Antibacterial | Various derivatives | Inhibition of bacterial growth |

| Antifungal | Tetrazole derivatives | Inhibition of fungal growth |

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in formulating agrochemicals, including pesticides and herbicides. Its properties help develop effective pest control solutions while minimizing environmental impact.

Case Study:

- A study demonstrated that tetrazole derivatives can enhance the efficacy of existing pesticides, leading to improved crop yields with reduced chemical usage .

Table 2: Agricultural Applications

| Application Type | Example Use | Impact |

|---|---|---|

| Pesticides | Formulations | Enhanced pest control |

| Herbicides | Crop protection | Improved yields |

Material Science

The compound is also significant in material science, where it contributes to developing advanced materials such as polymers and coatings. Its nitrogen-rich structure imparts unique properties to these materials.

Applications:

- Coatings: Tetrazoles are used to create protective coatings that resist corrosion and environmental degradation.

- Explosives: Certain derivatives exhibit potential as energetic materials due to their high nitrogen content .

Table 3: Material Science Applications

| Application Type | Example Use | Properties |

|---|---|---|

| Coatings | Protective layers | Corrosion resistance |

| Energetic Materials | Explosives | High energy density |

Analytical Chemistry

This compound acts as a reagent in various analytical methods, improving the detection and quantification of substances in complex mixtures.

Applications:

- Used in chromatographic techniques for separating compounds.

- Acts as a ligand in coordination chemistry, enhancing the sensitivity of detection methods .

Biochemical Research

In biochemical research, this compound is valuable for its role in various assays that help elucidate cellular processes.

Case Study:

- Research indicates that tetrazoles can be used as inhibitors in enzyme assays, contributing to understanding metabolic pathways and disease mechanisms .

Table 4: Biochemical Research Applications

| Application Type | Example Use | Contribution |

|---|---|---|

| Enzyme Inhibition | Assays | Understanding metabolic pathways |

| Diagnostic Tools | Development | New tools for disease detection |

Wirkmechanismus

The mechanism of action of 5-(methoxymethyl)-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target. The tetrazole ring’s electronic properties also play a crucial role in its reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

5-(Hydroxymethyl)-2H-tetrazole: Similar in structure but with a hydroxymethyl group instead of a methoxymethyl group.

5-(Methyl)-2H-tetrazole: Lacks the methoxy group, resulting in different solubility and reactivity.

5-(Ethoxymethyl)-2H-tetrazole: Contains an ethoxymethyl group, which affects its chemical properties and applications.

Uniqueness: 5-(Methoxymethyl)-2H-tetrazole is unique due to the presence of the methoxymethyl group, which enhances its solubility and reactivity compared to other tetrazole derivatives. This makes it particularly valuable in applications requiring specific solubility and reactivity profiles.

Biologische Aktivität

5-(Methoxymethyl)-2H-tetrazole is a compound that belongs to the class of tetrazoles, which are known for their diverse biological activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₈N₄O, and its structure includes a tetrazole ring substituted with a methoxymethyl group. The unique nitrogen-rich structure contributes to its reactivity and interaction with various biological targets. Tetrazoles are recognized for their potential as bioisosteres, which can mimic the behavior of carboxylic acids in biological systems while offering enhanced stability and solubility.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. Research indicates that tetrazoles can act as inhibitors of various enzymes and receptors, modulating their activity. This modulation can lead to significant pharmacological effects, including antimicrobial, antiviral, and anticancer activities .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies have shown that derivatives of tetrazoles exhibit significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The disc diffusion method has been employed to measure zones of inhibition, indicating the compound's effectiveness in inhibiting bacterial growth .

| Compound | Activity | Organisms Tested |

|---|---|---|

| This compound | Antibacterial | E. coli, S. aureus |

| 5-thio-substituted tetrazoles | Antifungal | Candida albicans, Pseudomonas aeruginosa |

| 2-methyl-3-{4-[2-(1H-tetrazol-5-yl-ethylamino]phenyl}-3H-quinazolin-4-one | Antimicrobial | Various |

Antiviral Activity

Preliminary research suggests that this compound may also possess antiviral properties. Specifically, studies have focused on its potential as an inhibitor of HIV integrase, a critical enzyme in the HIV life cycle. The presence of the methoxymethyl group enhances binding affinity to the target enzyme, suggesting a pathway for therapeutic applications in antiviral drug development .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various tetrazole derivatives, this compound was evaluated alongside other compounds. It was found to exhibit comparable activity to established antibiotics against tested bacterial strains . The results indicated that structural modifications could enhance its activity further.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of tetrazole derivatives in models of neurodegeneration. The findings suggested that certain structural modifications could lead to improved neuroprotective properties while minimizing cytotoxicity. This opens avenues for exploring this compound in neurological applications .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Fluoroisatin | C₈H₆FNO₂ | Contains one fluorine atom; studied for pharmaceutical applications. |

| 6-Fluoroisoindole | C₈H₇FNO | Investigated for neuroprotective effects. |

| 4-Fluoroisobenzofuran | C₈H₆FNO | Exhibits different reactivity patterns; used in synthesis. |

The distinct positioning of substituents significantly influences biological activity compared to other compounds in this class.

Eigenschaften

IUPAC Name |

5-(methoxymethyl)-2H-tetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O/c1-8-2-3-4-6-7-5-3/h2H2,1H3,(H,4,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBINGFLYFXKCAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NNN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.